
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-isopropylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate involves the cleavage of the carbamate group under specific conditions, such as acidic or enzymatic hydrolysis. This cleavage releases the active amine, which can then interact with molecular targets in the body. The molecular targets and pathways involved depend on the specific application and the active amine released.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different stability and reactivity.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different deprotection conditions.
Uniqueness
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its isopropyl group adds steric hindrance, affecting its reactivity in substitution reactions. Additionally, its specific cleavage conditions make it suitable for applications where controlled release of the active amine is desired.
Biological Activity
Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate, often referred to as M4, is a compound of increasing interest in pharmacological research, particularly for its potential neuroprotective effects. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
M4 exhibits several biological activities primarily through its inhibition of key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM. This enzyme is crucial in the amyloidogenic pathway that leads to the formation of amyloid plaques, characteristic of Alzheimer's disease (AD) .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, enhancing cholinergic neurotransmission which is often impaired in neurodegenerative conditions .
- Amyloid Aggregation Prevention : M4 significantly inhibits the aggregation of amyloid beta peptide (Aβ) with an 85% reduction observed at a concentration of 100 μM .
In Vitro Studies
In vitro experiments have demonstrated that M4 possesses a moderate protective effect against Aβ-induced toxicity in astrocytes. When astrocytes were treated with Aβ1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% . The compound also reduced levels of pro-inflammatory cytokines such as TNF-α, indicating its potential anti-inflammatory properties.
In Vivo Studies
In vivo assessments using a scopolamine-induced model of cognitive impairment revealed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistical significance compared to controls treated with galantamine . This suggests that while M4 has beneficial properties, its bioavailability in the brain may limit its effectiveness.
Case Studies and Research Findings
Research surrounding M4 includes various studies that highlight its potential therapeutic applications:
- Neuroprotection Against Aβ Toxicity : A study demonstrated that M4 could protect astrocytes from Aβ-induced cytotoxicity, showcasing its role in mitigating oxidative stress and inflammation associated with neurodegeneration .
- Multi-target Approach for Alzheimer's Disease : Given the multifactorial nature of AD, M4's ability to target multiple pathways (both β-secretase and acetylcholinesterase inhibition) positions it as a candidate for multimodal therapeutic strategies aimed at modifying disease progression .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(4-propan-2-ylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8(2)9-6-13-7-10(9)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
IRVJMBINNUQSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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